3,4-Difluorobenzyl methyl sulfide

Description

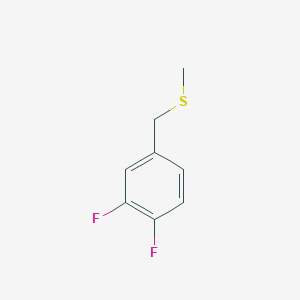

3,4-Difluorobenzyl methyl sulfide (C₈H₈F₂S) is an organosulfur compound featuring a benzyl backbone substituted with two fluorine atoms at the 3- and 4-positions and a methylthio (-SCH₃) group at the benzylic position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the fluorine atoms and sulfide group. Its synthesis often involves aryne intermediates, as demonstrated by Yoshida et al., who reported modular routes via iodotrifluoromethylation and subsequent silylation of 3,4-dimethoxybenzyne intermediates .

Properties

IUPAC Name |

1,2-difluoro-4-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2S/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCGKWDYWIUFCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluorobenzyl methyl sulfide typically involves the reaction of 3,4-difluorobenzyl chloride with sodium methyl sulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobenzyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Major Products Formed

Oxidation: 3,4-Difluorobenzyl methyl sulfoxide, 3,4-Difluorobenzyl methyl sulfone.

Substitution: Various substituted benzyl methyl sulfides depending on the nucleophile used.

Reduction: 3,4-Difluorobenzyl thiol.

Scientific Research Applications

3,4-Difluorobenzyl methyl sulfide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying the effects of fluorine substitution on the reactivity of benzyl compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure and biological activity.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzyl methyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

3,4-Difluorobenzyl Halides

3,4-Difluorobenzyl bromides and chlorides (e.g., 3,4-difluorobenzyl bromide, CAS 1027345-08-9) share the same fluorinated aromatic core but replace the methyl sulfide group with a halide. These compounds are precursors in nucleophilic substitution reactions, whereas the methyl sulfide group in 3,4-difluorobenzyl methyl sulfide enhances stability against hydrolysis and offers opportunities for further functionalization via oxidation to sulfoxides or sulfones .

3,4-Difluorobenzyl Carbamimidothioate Hydrobromide

This derivative (CAS 1326811-58-8) replaces the methyl group in the sulfide with a carbamimidothioate moiety. The addition of the amidine group introduces hydrogen-bonding capabilities, altering solubility and biological activity compared to the simpler methyl sulfide analog .

3-(3,4-Difluorobenzyl)azetidine

Here, the methyl sulfide is replaced with an azetidine ring. This modification significantly impacts the molecule’s conformational flexibility and basicity, as evidenced by calculated properties like LogD (pH 7.4 = -0.74) and hydrogen-bond donor/acceptor counts (1 donor, 1 acceptor) .

Functional Group Analogues

Sulfonamide Derivatives

Compounds such as 3,4-difluorobenzenesulfonamide (CAS 1027345-07-8) replace the sulfide with a sulfonamide group. Sulfonamides exhibit higher polarity and acidity (pKa ~10) compared to sulfides, influencing their pharmacokinetic profiles .

Methylsulfonyl Derivatives

The methylsulfonyl analog (e.g., 1-fluoro-3-(methylsulfonyl)benzene, CAS 383-29-9) features a sulfone group (-SO₂CH₃), which increases oxidative stability and electron-withdrawing effects compared to the sulfide. This difference is critical in drug design, where sulfones often enhance metabolic resistance .

Limitations and Knowledge Gaps

- Toxicity Data: Limited information exists on the ecotoxicological profile of this compound compared to well-studied analogs like triflusulfuron methyl .

- Synthetic Scalability : Current aryne-based routes may face challenges in large-scale production due to intermediate instability .

Biological Activity

3,4-Difluorobenzyl methyl sulfide is a compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorobenzyl group attached to a methyl sulfide moiety. Its chemical formula is C9H8F2S, and it exhibits distinct physical properties that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Insecticidal Properties : Its potential use as an insecticide has been highlighted in agricultural studies.

- Anticancer Potential : Preliminary research suggests that it may have anticancer effects, warranting further investigation.

Antimicrobial Activity

Research has shown that this compound displays promising antimicrobial activity. In a study assessing its effects on Gram-positive and Gram-negative bacteria, the compound demonstrated effective inhibition at varying concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Bacillus subtilis | 8 µg/mL |

These results indicate that this compound could serve as a potential candidate for developing new antimicrobial agents .

Insecticidal Properties

The compound's efficacy as an insecticide has been explored in agricultural contexts. It has shown potential in controlling pest populations effectively. For instance, field studies demonstrated a notable reduction in pest populations when treated with formulations containing this compound.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded encouraging results. In vitro studies conducted on various cancer cell lines revealed that this compound can induce apoptosis and inhibit cell proliferation. For example:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 25.72 ± 3.95 µM

Flow cytometry analysis confirmed that the compound promotes apoptosis in a dose-dependent manner .

Case Study 1: Antimicrobial Efficacy

A study focused on evaluating the antimicrobial efficacy of this compound against common pathogens found in agricultural settings. The results indicated that the compound effectively reduced bacterial load in treated crops compared to untreated controls.

Case Study 2: Cancer Cell Line Studies

In another research project, the effects of this compound on various cancer cell lines were analyzed. The findings suggested that the compound significantly inhibited tumor growth in vivo when administered to mice with induced tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.